
5-Fluorocytidine 5'-(dihydrogen phosphate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluorocytidine 5’-(dihydrogen phosphate): is a fluorinated nucleoside analog with the molecular formula C9H13FN3O8P and a molecular weight of 341.19 g/mol This compound is a derivative of cytidine, where a fluorine atom replaces a hydrogen atom at the 5-position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorocytidine 5’-(dihydrogen phosphate) typically involves the fluorination of cytidine derivatives. One common method includes the reaction of cytidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the protection of hydroxyl groups, selective fluorination, and subsequent deprotection steps. The use of high-performance liquid chromatography (HPLC) is often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Fluorocytidine 5’-(dihydrogen phosphate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted cytidine analogs .
Scientific Research Applications
Chemistry: In chemistry, 5-Fluorocytidine 5’-(dihydrogen phosphate) is used as a building block for the synthesis of more complex molecules. Its unique fluorine atom allows for the study of fluorine’s effects on molecular properties and reactivity .
Biology: In biological research, this compound is used to investigate the role of fluorinated nucleosides in cellular processes. It serves as a tool to study nucleic acid metabolism and the effects of fluorine substitution on nucleoside function .
Medicine: Medically, 5-Fluorocytidine 5’-(dihydrogen phosphate) is an intermediate in the synthesis of antiviral and anticancer drugs. It is particularly important in the development of prodrugs like capecitabine, which is used to treat various cancers .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a research chemical in the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of 5-Fluorocytidine 5’-(dihydrogen phosphate) involves its conversion to active metabolites within cells. Once inside the cell, it is phosphorylated to form 5-fluorouridine monophosphate, which inhibits RNA and DNA synthesis by incorporating into the nucleic acids and disrupting their normal function . This disruption leads to the inhibition of cell growth and proliferation, making it effective in cancer treatment .
Comparison with Similar Compounds
5-Fluorouridine: Another fluorinated nucleoside analog with similar applications in research and medicine.
5-Fluorocytosine: Used as an antifungal agent and in cancer treatment.
2’,3’-Dideoxy-5-fluorocytidine: A potent antiviral agent used in the treatment of HIV.
Uniqueness: 5-Fluorocytidine 5’-(dihydrogen phosphate) is unique due to its specific fluorine substitution at the 5-position, which imparts distinct chemical and biological properties. This substitution enhances its stability and reactivity, making it a valuable tool in various scientific and medical applications .
Properties
CAS No. |
51960-70-4 |
|---|---|
Molecular Formula |
C9H13FN3O8P |
Molecular Weight |
341.19 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C9H13FN3O8P/c10-3-1-13(9(16)12-7(3)11)8-6(15)5(14)4(21-8)2-20-22(17,18)19/h1,4-6,8,14-15H,2H2,(H2,11,12,16)(H2,17,18,19)/t4-,5-,6-,8-/m1/s1 |
InChI Key |
VLZKLBLFWAHHJM-UAKXSSHOSA-N |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O)N)F |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)O)O)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Methoxyphenyl)[3-(4-methoxyphenyl)oxiran-2-yl]methanone](/img/structure/B14645070.png)
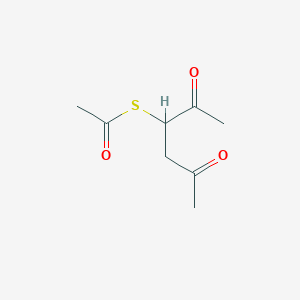
![2-{[2-(Prop-2-en-1-yl)phenyl]methyl}oxirane](/img/structure/B14645080.png)

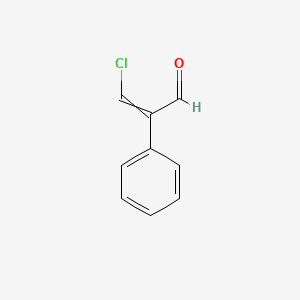
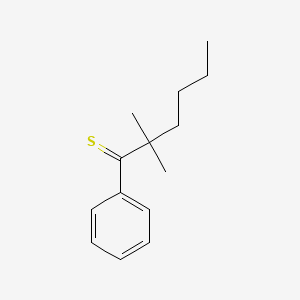
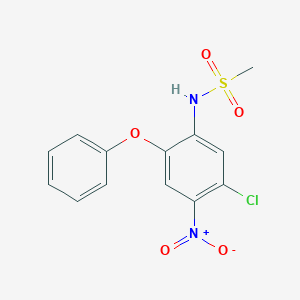
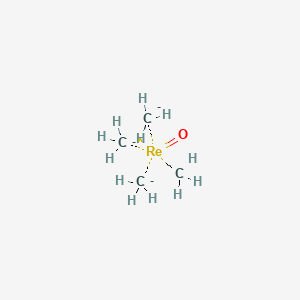
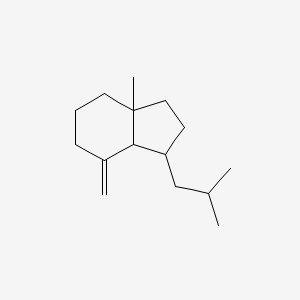
![4-Piperidinone, 1-[3-[2-(4-fluorophenyl)-1,3-dioxolan-2-yl]propyl]-](/img/structure/B14645122.png)
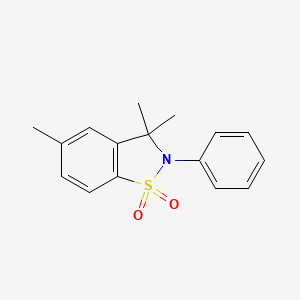
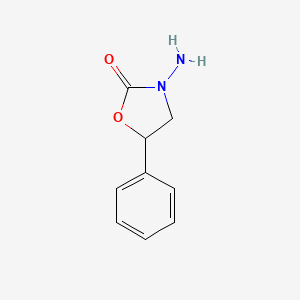
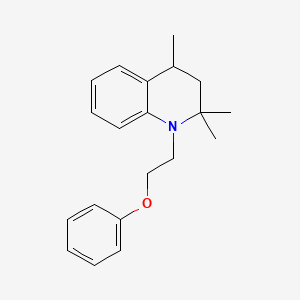
![2-[Chloro(nitro)methylidene]-1-methylimidazolidine](/img/structure/B14645158.png)
